Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a piperidinecarboxylate group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine scaffold.
Uniqueness
Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is unique due to its combination of the imidazo[1,2-a]pyridine and piperidinecarboxylate groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 1-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25N3O4S/c1-3-29-22(26)17-9-12-25(13-10-17)30(27,28)19-8-4-7-18(14-19)20-15-24-11-5-6-16(2)21(24)23-20/h4-8,11,14-15,17H,3,9-10,12-13H2,1-2H3 |
InChI Key |
DSLSNOINQZMQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C |
Origin of Product |
United States |
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